4-(2-Thienyl)benzenesulfonyl chloride

説明

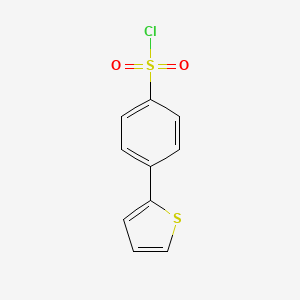

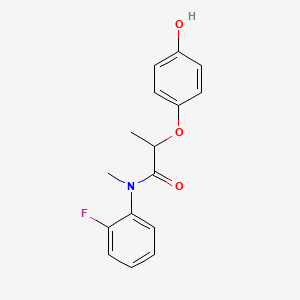

“4-(2-Thienyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C10H7ClO2S2 . It is a product of Thermo Scientific Chemicals .

Molecular Structure Analysis

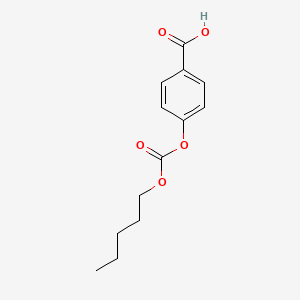

The molecular structure of “4-(2-Thienyl)benzenesulfonyl chloride” can be represented by the SMILES notation: ClS(=O)(=O)C1=CC=C(C=C1)C1=CC=CS1 . The InChI Key for this compound is IRDZCMUQNGEQEP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-(2-Thienyl)benzenesulfonyl chloride” appears as a pale yellow solid . Its melting point ranges from 109.5 to 118.5°C .科学的研究の応用

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This highlights the role of sulfonyl chloride derivatives in facilitating complex synthesis on solid phases (Fülöpová & Soural, 2015).

Palladium-Catalysed Direct Arylations

Benzenesulfonyl chlorides, through palladium-catalyzed coupling with thiophene derivatives, allow regioselective access to β-arylated thiophenes. This method demonstrates the utility of sulfonyl chlorides in promoting selective C-H functionalization under mild conditions, broadening the scope of accessible arylated heterocycles (Yuan & Doucet, 2014).

Synthesis of Heterocyclic Compounds

The synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives by microwave irradiation starting from amines and substituted 2-aminothiophene, using benzenesulfonyl chloride, exemplifies the versatility of sulfonyl chlorides in heterocyclic chemistry. This method underscores the efficiency and selectivity achievable in the construction of complex nitrogen-containing rings (Han et al., 2010).

Green Chlorination Processes

The synthesis of benzenesulfonyl hydrazide from benzenesulfonyl chloride using bis(trichloromethyl)carbonate (BTC) as a chlorination agent represents an environmentally friendly approach to producing sulfonyl hydrazides. This process highlights the potential of sulfonyl chlorides in green chemistry applications, offering safer operations and reduced environmental impact (Zhang Hong-min, 2012).

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas .

作用機序

Target of Action

The primary target of 4-(2-Thienyl)benzenesulfonyl chloride is the respiratory system . This compound interacts with the respiratory system, causing changes that can lead to various effects.

Mode of Action

4-(2-Thienyl)benzenesulfonyl chloride interacts with its targets through a series of chemical reactions. The compound undergoes a chlorosulfonation reaction, which involves the addition of a sulfonyl chloride group to the benzene ring . This reaction is facilitated by the presence of chlorosulfonic acid, which acts as a catalyst .

Biochemical Pathways

The biochemical pathways affected by 4-(2-Thienyl)benzenesulfonyl chloride involve the sulfonation of aromatic compounds. The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new compounds . These changes can have downstream effects on other biochemical processes.

Result of Action

The molecular and cellular effects of 4-(2-Thienyl)benzenesulfonyl chloride’s action are primarily related to its toxicity. The compound is known to cause severe skin burns and eye damage, and it may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Thienyl)benzenesulfonyl chloride. For instance, the compound is known to liberate toxic gas when it comes into contact with water . Therefore, it should be handled and stored in a well-ventilated area, away from water and other incompatible materials such as strong oxidizing agents, bases, amines, and alcohols .

特性

IUPAC Name |

4-thiophen-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDZCMUQNGEQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593348 | |

| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)benzenesulfonyl chloride | |

CAS RN |

209592-91-6 | |

| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-thienyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)